![molecular formula C22H28ClN3O2S B2505890 N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1216958-16-5](/img/structure/B2505890.png)

N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

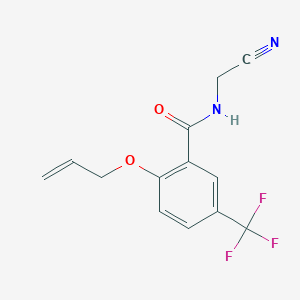

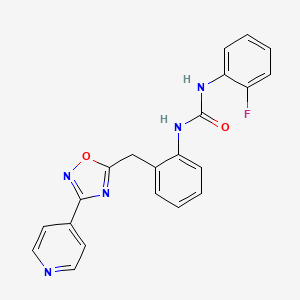

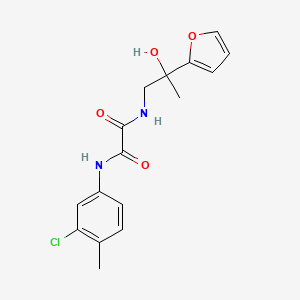

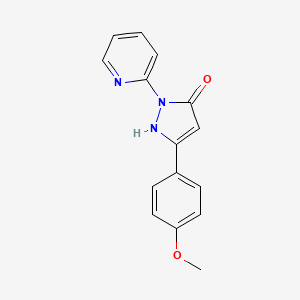

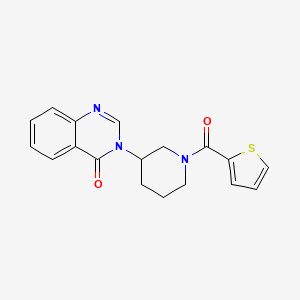

The compound "N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride" is a chemical entity that appears to be related to a class of compounds that include thiazole as a core structural motif. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which is known for its significance in medicinal chemistry due to its presence in various biologically active compounds. The structure suggests that it may have potential biological activities, similar to other thiazole derivatives that have been reported to exhibit a range of pharmacological properties, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the formation of the thiazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives was achieved using benzoyl chloride and hydrazine, followed by the synthesis of N-(4-chloro benzylidene) aryl hydrazide . Similarly, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives involved the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to give the corresponding aminothiazoles . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the butoxy and dimethylaminoethyl groups.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy, as well as X-ray diffraction studies . These techniques allow for the determination of the molecular conformation, the identification of functional groups, and the analysis of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, depending on the substituents attached to the thiazole ring. For example, the presence of amino groups can facilitate the formation of hydrogen bonds, as seen in the crystal packing of antipyrine-like derivatives . The reactivity of the thiazole ring can also be influenced by electron-donating or electron-withdrawing groups, which can affect the compound's antimicrobial activity . The specific reactivity of "this compound" would need to be investigated through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties are often determined experimentally and can be influenced by the nature of the substituents on the thiazole ring. For example, the introduction of a butoxy group could affect the lipophilicity of the compound, while the presence of a dimethylaminoethyl group could impact its basicity . The hydrochloride salt form of the compound suggests improved water solubility, which is beneficial for bioavailability.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Anti-inflammatory and Anticancer Properties : Compounds derived from thiazole and benzothiazole have been explored for their anti-inflammatory and anticancer activities. For example, certain derivatives have shown significant anti-inflammatory effects and potential anticancer activities across various cancer cell lines, indicating the utility of these compounds in developing therapeutic agents (Lynch et al., 2006); (Ravinaik et al., 2021).

Corrosion Inhibition

- Protection of Materials : Benzothiazole derivatives have been utilized as corrosion inhibitors for metals in acidic environments, demonstrating the chemical's potential in industrial applications for protecting materials against corrosion (Hu et al., 2016).

Antimicrobial Activity

- Antimicrobial Agents : Various thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential use as novel antimicrobial agents. These compounds have shown effectiveness against a range of bacterial and fungal pathogens (Chawla, 2016); (Kaplancıklı et al., 2004).

Chemical Synthesis and Drug Development

- Drug Development : The structural diversity and reactivity of thiazole compounds enable their use in drug development and synthesis of novel pharmacologically active molecules. These compounds have been applied in generating a diverse array of potentially therapeutic agents, demonstrating the broad utility of thiazole derivatives in medicinal chemistry (Morgan et al., 1990).

Zukünftige Richtungen

The future directions for these compounds could involve further in vitro and in vivo studies to evaluate their potential medicinal applications. Additionally, structure-activity relationships of the new derivatives along with molecular docking studies could be performed to search for a potent inhibitor with enhanced activity .

Wirkmechanismus

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to interact with theDprE1 target in Mycobacterium tuberculosis . This interaction could potentially inhibit the growth of the bacteria, leading to its eventual eradication.

Biochemical Pathways

The compound likely affects the biochemical pathways related to the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the DprE1 target, it may disrupt the essential processes of the bacteria, leading to its death .

Pharmacokinetics

A related study on benzothiazole derivatives indicated a favourable pharmacokinetic profile . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action would likely be the inhibition of Mycobacterium tuberculosis growth, leading to a decrease in the symptoms of tuberculosis . The compound’s bactericidal activity could potentially eliminate the bacteria after exposure .

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-butoxy-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S.ClH/c1-4-5-16-27-18-12-10-17(11-13-18)21(26)25(15-14-24(2)3)22-23-19-8-6-7-9-20(19)28-22;/h6-13H,4-5,14-16H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYICKHSEVNEXQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

methane](/img/structure/B2505813.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)